molecular formula C13H15NO B2977783 N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine CAS No. 1645536-23-7

N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine

Cat. No. B2977783
CAS RN: 1645536-23-7
M. Wt: 201.269
InChI Key: PWRWECHTDAPHKX-UHFFFAOYSA-N
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Description

“N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine” is a complex organic compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of “N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine” is likely to be complex due to the presence of the benzofuran ring. Benzofuran is a heterocyclic compound, and it is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can provide benzofuran derivatives in moderate yields . An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

Scientific Research Applications

Polymer Flooding in Heavy Oil Recovery

Photocatalytic Degradation and Splitting

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-8-14-10(2)12-9-15-13-7-5-4-6-11(12)13/h1,4-7,10,12,14H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRWECHTDAPHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C12)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine

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